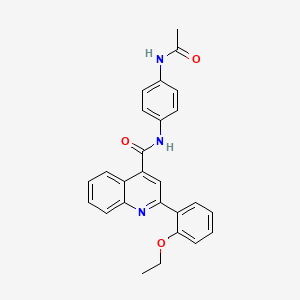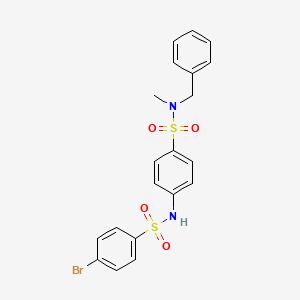![molecular formula C24H26N2O3 B3437503 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B3437503.png)
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
描述
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its unique structural features, which include a quinoline core, a morpholine-4-carbonyl group, and a 2-methylpropoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
-
Step 1: Preparation of the Aryl Halide
- The starting material, 3-(2-methylpropoxy)phenyl bromide, is synthesized through the bromination of 3-(2-methylpropoxy)phenol.
- Reaction conditions: Bromine in the presence of a suitable solvent like dichloromethane.
-
Step 2: Suzuki–Miyaura Coupling
- The aryl halide is then coupled with 4-(morpholine-4-carbonyl)quinoline-2-boronic acid using a palladium catalyst.
- Reaction conditions: Palladium(II) acetate, a phosphine ligand, and a base such as potassium carbonate in a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and antimicrobial properties.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and bacterial enzymes, inhibiting their activity.
Pathways Involved: It may interfere with the inflammatory pathway by inhibiting COX enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups and biological activities.
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have similar anti-inflammatory and antimicrobial activities but differ in their core structure.
Uniqueness
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine-4-carbonyl group and 2-methylpropoxyphenyl group contribute to its unique reactivity and potential therapeutic applications.
属性
IUPAC Name |
[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-17(2)16-29-19-7-5-6-18(14-19)23-15-21(20-8-3-4-9-22(20)25-23)24(27)26-10-12-28-13-11-26/h3-9,14-15,17H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPMFCQEMCRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3437422.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-cyclohexyl-methanesulfonamide](/img/structure/B3437437.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl-methylamino]benzamide](/img/structure/B3437442.png)

![4-{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYBENZALDEHYDE](/img/structure/B3437449.png)
![N~1~-(TERT-BUTYL)-2-{[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3437457.png)
![3-[(4Z)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B3437458.png)
![5-(4-bromophenyl)-3-chloro-N-(5-chloropyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3437465.png)
![(2Z)-3-(5-METHYLFURAN-2-YL)-2-(PHENYLFORMAMIDO)-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PROP-2-ENAMIDE](/img/structure/B3437467.png)
![methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437475.png)
![N-(4-carbamoylphenyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B3437484.png)
![N-[4-(benzyloxy)phenyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B3437491.png)


